

The Chemical Biology of Pilloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilloin, a naturally occurring flavonoid, has garnered significant scientific interest due to its pronounced biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of **Pilloin**. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative effects on inflammatory and cancer models. Furthermore, this guide elucidates the molecular mechanisms underlying **Pilloin**'s therapeutic potential, with a focus on its modulation of the NF-κB and MAPK signaling pathways. Visualized workflows and pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Physicochemical Properties

Pilloin, systematically named 3',5-dihydroxy-4',7-dimethoxyflavone, is a flavonoid characterized by a C6-C3-C6 carbon framework. Its structure features a chromone ring fused to a benzene ring, with a substituted phenyl group at the 2-position.

Table 1: Chemical and Physicochemical Properties of Pilloin

Property	Value	Reference
IUPAC Name	3',5-dihydroxy-4',7- dimethoxyflavone	[1]
CAS Number	32174-62-2	[1]
Molecular Formula	C17H14O6	[2]
Molecular Weight	314.29 g/mol	[2]
Predicted Relative Density	1.402 g/cm ³	[3]
Solubility	Soluble in DMSO	
SMILES String	COc1cc(O)c(c(O)c1)C(=O)c1c(O)cc(OC)cc1	_

Biological Activities

Pilloin exhibits a range of biological activities, most notably anti-inflammatory and cytotoxic effects.

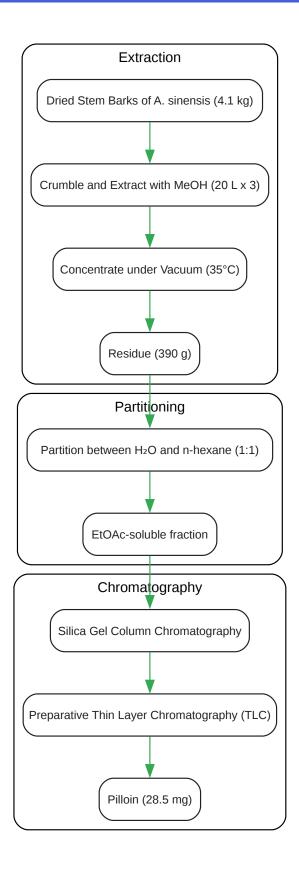
Anti-inflammatory Activity

Pilloin has demonstrated significant anti-inflammatory properties both in vitro and in vivo. It effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. In a murine model of sepsis, **Pilloin** treatment led to a marked reduction in serum levels of key inflammatory cytokines.

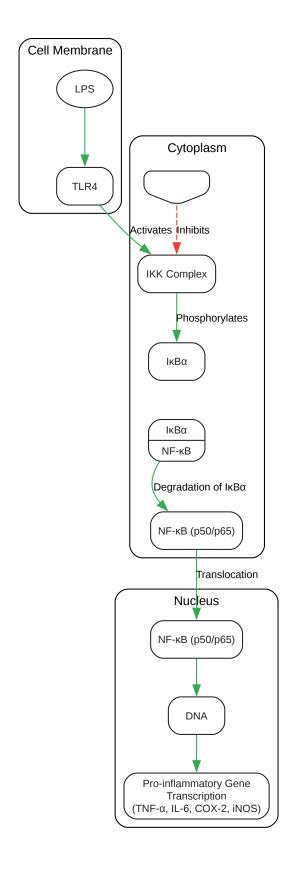
Table 2: In Vivo Anti-inflammatory Effects of Pilloin in LPS-Induced Septic Mice

Cytokine	Treatment Group	Concentration	% Reduction	Reference
TNF-α (serum)	Control (LPS)	123.3 ± 7.0 ng/mL	-	
Pilloin + LPS	46.6 ± 5.4 ng/mL	62.2%		
IL-6 (serum)	Control (LPS)	1.4 ± 0.1 ng/mL	-	
Pilloin + LPS	0.7 ± 0.1 ng/mL	50.0%		_

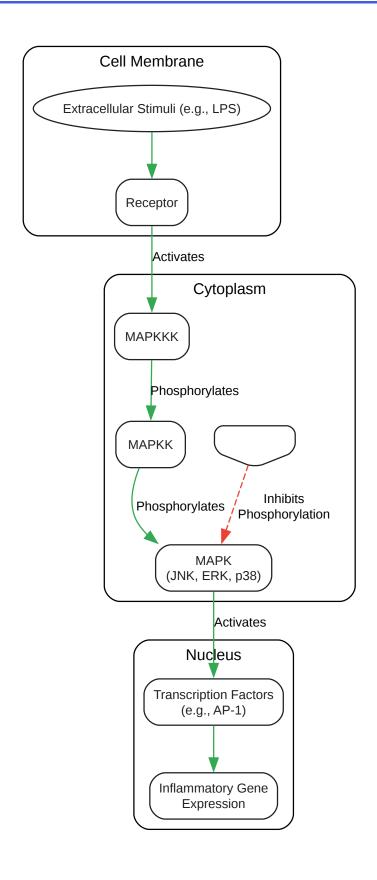
Cytotoxic Activity


Pilloin exerts a targeted cytotoxic action against transformed lymphoblasts, suggesting its potential as an anticancer agent. The possible immunomodulatory and cytotoxic effects were investigated using in vitro lymphocyte transformation and cytotoxicity assays.

(Quantitative data on the cytotoxic activity of **Pilloin**, such as IC50 values against specific cell lines, were not available in the provided search results.)


Experimental Protocols Isolation of Pilloin from Aquilaria sinensis

The following protocol describes the extraction and isolation of **Pilloin** from the stem barks of Aquilaria sinensis.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pilloin, A Flavonoid Isolated from Aquilaria sinensis, Exhibits Anti-Inflammatory Activity In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilloin supplier | CAS 32174-62-2 | AOBIOUS [aobious.com]
- 3. Pilloin | TargetMol [targetmol.com]
- To cite this document: BenchChem. [The Chemical Biology of Pilloin: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b032274#what-is-the-chemical-structure-of-pilloin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.